molecular formula C12H22F2N4 B11737639 [2-(diethylamino)ethyl]({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[2-(diethylamino)ethyl]({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11737639
M. Wt: 260.33 g/mol
InChI Key: YGSSRDYPMQTNRJ-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a pyrazole ring substituted with a difluoroethyl group and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the preparation of 1-(2,2-difluoroethyl)-1H-pyrazole.

    Step 1: The pyrazole ring is synthesized through the reaction of hydrazine with 2,2-difluoroacetyl chloride under basic conditions.

    Step 2: The resulting 1-(2,2-difluoroethyl)-1H-pyrazole is then reacted with formaldehyde and diethylamine in a Mannich reaction to introduce the diethylaminoethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a non-fluorinated ethyl group.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Ethyl-substituted pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The diethylaminoethyl side chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The presence of diethylamino vs. dimethylamino groups can significantly affect the compound’s reactivity and biological activity.

    2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness

The unique combination of a difluoroethyl group and a diethylaminoethyl side chain in 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H22F2N4

Molecular Weight

260.33 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H22F2N4/c1-3-17(4-2)6-5-15-7-11-8-16-18(9-11)10-12(13)14/h8-9,12,15H,3-7,10H2,1-2H3

InChI Key

YGSSRDYPMQTNRJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1)CC(F)F

Origin of Product

United States

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